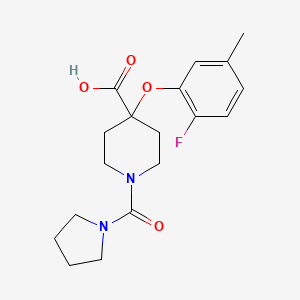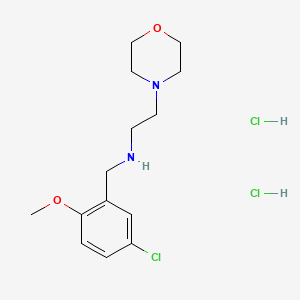![molecular formula C20H18N4O2 B5324544 2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)
2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide, commonly known as CDVA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. CDVA is a small molecule that is synthesized through a specific chemical process, which will be discussed in detail below.
作用机制
The mechanism of action of CDVA is not fully understood, but studies have suggested that it may act through multiple pathways. CDVA has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. CDVA has also been found to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. Additionally, CDVA has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CDVA has been shown to have several biochemical and physiological effects. Studies have demonstrated that CDVA can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes and transcription factors involved in cancer cell growth and inflammation. CDVA has also been found to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of inflammatory diseases. Additionally, CDVA has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in medical research.
实验室实验的优点和局限性
CDVA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, making it readily available for use in experiments. CDVA has also been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in medical research. However, there are also limitations to the use of CDVA in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in humans.
未来方向
There are several future directions for research on CDVA. One area of research could focus on the development of CDVA derivatives with improved efficacy and safety profiles. Another area of research could focus on the use of CDVA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of CDVA and its potential applications in the treatment of inflammatory diseases.
合成方法
The synthesis of CDVA involves a multi-step chemical process that begins with the reaction of 2-aminophenol with 2-bromo-4-nitrophenylacetonitrile. This reaction yields 2-(2-bromo-4-nitrophenoxy)aniline, which is then reacted with 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde to produce 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-(2-bromo-4-nitrophenoxy)acetophenone. The final step involves the reaction of this compound with ethyl chloroacetate to produce CDVA.
科学研究应用
CDVA has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that CDVA can inhibit the growth and proliferation of cancer cells, including breast, lung, and liver cancer cells. CDVA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CDVA has been found to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of inflammatory diseases.
属性
IUPAC Name |
2-[2-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-7-16-17(8-13(12)2)24-20(23-16)15(10-21)9-14-5-3-4-6-18(14)26-11-19(22)25/h3-9H,11H2,1-2H3,(H2,22,25)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPNGJNXKGCDKW-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CC=C3OCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=CC=C3OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{(1,3-benzodioxol-5-ylmethyl)[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324472.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5324477.png)
![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5324481.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5324486.png)

![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)


![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)

![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5324559.png)
![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)
